4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol
Description
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of tert-butyl groups, dichlorophenyl groups, and a benzoxazole ring, which contribute to its stability and reactivity
Properties
IUPAC Name |
4,6-ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c1-20(2,3)13-10-14(21(4,5)6)17(25)18-16(13)24-19(26-18)12-8-7-11(22)9-15(12)23/h7-10,25H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSAXFZNOXTMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=C(C=C3)Cl)Cl)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by condensing an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an aluminum chloride catalyst.
Addition of Tert-Butyl Groups: The tert-butyl groups can be added via alkylation reactions using tert-butyl chloride and a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as an additive in plastics and coatings to enhance stability and durability.
Mechanism of Action
The mechanism of action of 4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production and inflammatory cytokine release.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl-1,3-benzoxazole: Lacks the tert-butyl groups, resulting in different chemical properties.
4,6-Ditert-butyl-1,3-benzoxazole: Lacks the dichlorophenyl group, affecting its reactivity and applications.
Uniqueness
4,6-Ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol is unique due to the combination of tert-butyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
